N-(5-chloropyridin-2-yl)-2-methoxybenzamide
Description
Properties
Molecular Formula |
C13H11ClN2O2 |
|---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-11-5-3-2-4-10(11)13(17)16-12-7-6-9(14)8-15-12/h2-8H,1H3,(H,15,16,17) |
InChI Key |
IIEZNAIMDABYQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Acylation Reaction: Core Synthetic Pathway
The primary synthesis route involves the condensation of 2-methoxybenzoyl chloride with 5-chloropyridin-2-amine. This reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert conditions. The general mechanism follows nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, releasing hydrochloric acid as a byproduct.
Reaction Equation:
Key parameters influencing yield and purity include:
-
Solvent Choice : THF enhances reaction homogeneity, while DCM facilitates faster kinetics.
-
Base Selection : Triethylamine (TEA) or pyridine neutralizes HCl, shifting equilibrium toward product formation.
-
Temperature : Reactions conducted at 0–5°C minimize side reactions like hydrolysis of the acyl chloride.
Intermediate Synthesis: 2-Methoxybenzoyl Chloride Preparation
2-Methoxybenzoyl chloride is synthesized from 2-methoxybenzoic acid using thionyl chloride (SOCl₂). This chlorination step is critical for activating the carboxylic acid toward acylation.
Procedure:
-
2-Methoxybenzoic acid (1.0 equiv) is suspended in SOCl₂ (2.5 equiv) with catalytic dimethylformamide (DMF).
-
The mixture is refluxed at 70°C for 3 hours, yielding 2-methoxybenzoyl chloride as a pale yellow liquid.
-
Excess SOCl₂ is removed under reduced pressure, and the product is used directly without further purification.
Coupling Reaction Optimization
Recent studies compare coupling agents such as 1,1'-carbonyldiimidazole (CDI) and N,N'-dicyclohexylcarbodiimide (DCC). CDI-based methods achieve higher yields (82–85%) compared to DCC (75–78%) due to reduced byproduct formation.
Table 1: Coupling Agent Efficiency
| Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CDI | THF | 25 | 85 | 99.2 |
| DCC | DCM | 0 | 78 | 98.5 |
| SOCl₂ | Toluene | 70 | 92* | 97.8 |
*Direct chlorination method without isolation of acyl chloride.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Industrial protocols adopt continuous flow reactors to enhance scalability and safety. Key advantages include:
-
Reduced Reaction Time : Residence times of 10–15 minutes at 50°C.
-
Improved Heat Management : Exothermic reactions are controlled via jacketed cooling.
-
Automated Purification : In-line liquid-liquid extraction removes HCl and unreacted starting materials.
Case Study : A pilot plant achieved 89% yield with >99% purity using a flow reactor system.
Impurity Profiling and Control
Common impurities include:
-
Dechlorinated Byproduct : Formed via reductive cleavage of the C-Cl bond during synthesis.
-
Hydrolyzed Acyl Chloride : Results from residual moisture in solvents.
Mitigation Strategies :
Analytical Characterization and Quality Control
Spectroscopic Identification
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and pyridinyl moieties.
Amidation: The benzamide group can react with amines to form amide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinyl derivatives, while oxidation and reduction reactions can modify the functional groups on the benzamide and pyridinyl moieties .
Scientific Research Applications
Chemical Properties and Structure
N-(5-chloropyridin-2-yl)-2-methoxybenzamide has the following chemical characteristics:
- Molecular Formula : C13H12ClN3O2
- Molecular Weight : 273.71 g/mol
- IUPAC Name : this compound
The compound features a chloropyridinyl group and a methoxy group attached to a benzamide structure, which contributes to its unique reactivity and biological activity.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties, particularly in the following areas:
- Anticoagulant Activity : Research indicates that this compound may inhibit factor Xa, a key enzyme in the coagulation cascade. This positions it as a candidate for developing new anticoagulant therapies, potentially useful in treating thrombosis and related conditions .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its structural features may enhance its efficacy against bacterial infections .
- Anticancer Activity : The compound has shown promise in inhibiting specific cancer cell lines. Its mechanism of action may involve binding to specific molecular targets, leading to cytotoxic effects on cancer cells .
Several studies have focused on the biological activity of this compound:
Chemical Synthesis and Industrial Applications
The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, making it valuable for creating more complex organic molecules. The synthesis typically involves:
- Starting Materials : 5-chloro-2-pyridinecarboxylic acid and 2-methoxybenzoic acid.
- Synthetic Routes : Includes nitration, reduction, and coupling reactions to form the desired amide bond.
Case Study 1: Anticoagulant Research
In a clinical study examining the anticoagulant properties of similar compounds, researchers found that derivatives based on the pyridinyl-benzamide structure exhibited significant inhibition of factor Xa activity. This study highlights the potential of this compound as a lead compound for new anticoagulants .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial effectiveness of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that this compound could serve as a template for developing novel antibiotics with enhanced efficacy against resistant strains .
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The molecular pathways involved can vary depending on the specific application and target. Detailed studies on its binding affinity and interaction with biological macromolecules provide insights into its mechanism of action .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : N-(5-Chloropyridin-2-yl)-2-methoxybenzamide
- Molecular Formula : C₁₃H₁₁ClN₂O₂
- Key Features :
- A benzamide derivative with a 2-methoxy group on the benzene ring and a 5-chloropyridin-2-yl substituent on the amide nitrogen.
- The chlorine atom at the 5-position of the pyridine ring and the methoxy group at the 2-position of the benzamide moiety define its electronic and steric properties.
Structural Analogues with Pyridine/Benzamide Modifications
Table 1: Key Structural Analogues
Key Observations :
- Electronic Effects : The 5-Cl substituent on pyridine enhances electrophilicity, while 5-OCH₃ (methoxy) in analogues increases electron density .
- Steric Effects : Nitro groups (e.g., in C₁₃H₁₀ClN₃O₄) introduce steric bulk and electron withdrawal, reducing solubility compared to methoxy derivatives .
Pharmacologically Active Analogues
Sulpiride
- Structure: 5-(Aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide
- Key Differences :
- Comparison :
Betrixaban
- Structure: N-(5-Chloropyridin-2-yl)-2-[(4-methoxybenzoyl)amino]-5-methoxybenzamide
- Key Differences :
- Comparison :
- The 4-methoxybenzoyl substituent enhances binding to Factor Xa, a feature absent in the simpler 2-methoxy derivative.
Physicochemical and Spectroscopic Comparisons
Table 2: Physical and Spectroscopic Data
Insights :
Biological Activity
N-(5-chloropyridin-2-yl)-2-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of factor Xa. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
This compound features a chlorinated pyridine ring and a methoxy-substituted benzamide moiety. The molecular formula is CHClNO, with a molecular weight of approximately 277.71 g/mol. This unique structure is crucial for its biological activity, particularly in influencing interactions with biological targets.
The primary mechanism of action for this compound involves the inhibition of factor Xa, an essential enzyme in the coagulation cascade. By selectively binding to factor Xa, the compound can prevent thrombus formation, making it a candidate for therapeutic applications in treating thrombotic disorders such as venous thromboembolism (VTE) and atrial fibrillation (AF) .
Anticoagulant Activity
Research indicates that this compound effectively inhibits factor Xa, which is critical for blood coagulation. This inhibition can significantly reduce the risk of thromboembolic events. The selectivity for factor Xa suggests that this compound may have fewer off-target effects compared to other anticoagulants .
Comparative Efficacy
In comparison to other anticoagulants such as rivaroxaban and apixaban, this compound may offer distinct advantages due to its specific action on factor Xa. Its pharmacokinetic profile is still under investigation, but preliminary studies suggest promising results in terms of efficacy and safety .
Research Findings and Case Studies
Several studies have documented the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have shown that the compound exhibits potent inhibition of factor Xa with an IC value in the low micromolar range. This suggests strong potential for clinical application .
- In Vivo Studies : Animal models have demonstrated that administration of this compound leads to significant reductions in thrombus formation without major bleeding complications, indicating a favorable safety profile .
- Pharmacokinetic Analysis : Ongoing studies are assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Initial findings suggest good oral bioavailability and a favorable half-life, supporting its potential use as an oral anticoagulant .
Summary Table of Key Findings
| Study Type | Findings |
|---|---|
| In Vitro | Potent factor Xa inhibition (IC in low micromolar range) |
| In Vivo | Significant reduction in thrombus formation; favorable safety profile |
| Pharmacokinetics | Good oral bioavailability; favorable half-life |
Q & A
Q. What are the established synthetic routes for N-(5-chloropyridin-2-yl)-2-methoxybenzamide, and how can purity be optimized?
The compound is typically synthesized via amide coupling between 5-chloropyridin-2-amine and a substituted benzoyl chloride derivative (e.g., 2-methoxybenzoyl chloride) in the presence of a base like pyridine or triethylamine. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to minimize hydrolysis byproducts . Purification often involves silica gel chromatography, while analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm purity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Key characterization methods include:
- ¹H/¹³C NMR : To verify substitution patterns on the pyridine and benzamide rings (e.g., δ ~8.3 ppm for pyridine protons, δ ~3.8 ppm for methoxy groups) .
- IR spectroscopy : To confirm amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) .
- Mass spectrometry (HRMS) : For accurate molecular weight determination (e.g., [M+H]+ at m/z 277.7) .
- HPLC : To assess purity under gradient elution conditions .
Q. How should researchers handle and store this compound to ensure stability?
The compound should be stored in airtight containers under inert gas (e.g., argon) at ambient temperature, protected from light and moisture to prevent degradation. Stability studies recommend periodic NMR or LC-MS checks to detect decomposition, particularly of the amide bond or methoxy group .
Advanced Research Questions
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of derivatives of this compound?
SAR studies require systematic modifications to the benzamide or pyridine moieties. For example:
- Introducing electron-withdrawing groups (e.g., -NO₂) on the benzamide ring to enhance target binding affinity .
- Replacing the methoxy group with bulkier substituents to evaluate steric effects on bioactivity. Biological assays (e.g., enzyme inhibition, receptor binding) paired with computational docking can identify critical pharmacophores .
Q. What experimental design challenges arise in optimizing reaction yields, and how can they be addressed?
Challenges include:
- Byproduct formation : Competing reactions (e.g., hydrolysis of acyl chloride intermediates) can be minimized by using anhydrous solvents and controlled temperature .
- Low solubility : Polar aprotic solvents (e.g., DMF) or sonication may improve reagent mixing .
- Scale-up reproducibility : Microscale optimization with DoE (Design of Experiments) approaches ensures robustness before large-scale synthesis .
Q. How can researchers reconcile contradictory data on the compound’s biological activity across studies?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or impurity profiles. Solutions include:
Q. What methodologies are recommended for identifying metabolites of this compound in pharmacokinetic studies?
Metabolite profiling typically involves:
- In vitro models : Liver microsomes or hepatocytes incubated with the compound, followed by LC-MS/MS to detect phase I/II metabolites .
- Isotopic labeling : Using ¹⁴C or deuterated analogs to track metabolic pathways .
- Computational tools : Software like MetaboLynx predicts fragmentation patterns for unknown metabolites .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
